molecular formula C18H17ClN2O4S B251615 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid

Cat. No.: B251615
M. Wt: 392.9 g/mol
InChI Key: AYETVAZPPAPIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, this compound has been demonstrated to inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In fungi, this compound has been shown to inhibit the activity of enzymes involved in ergosterol biosynthesis, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, a form of programmed cell death. This compound has also been demonstrated to inhibit cell cycle progression, leading to cell cycle arrest. In bacteria, this compound has been shown to cause membrane damage and cell death. In fungi, this compound has been shown to inhibit spore germination and mycelial growth.

Advantages and Limitations for Lab Experiments

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. This compound can be synthesized using various methods and can be easily purified using standard techniques. This compound is also stable under normal laboratory conditions and can be used in a wide range of experiments. However, this compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several potential future directions, including its use as a drug candidate for cancer and bacterial infections. This compound can also be investigated for its potential use as a fungicide in agriculture. In addition, this compound can be explored for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for specific applications.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using several methods and has been extensively studied for its potential use as an anticancer agent, antibacterial agent, and fungicide. This compound has been shown to exhibit both biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully explore the potential of this compound and to optimize its properties for specific applications.

Synthesis Methods

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been synthesized using several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-propoxybenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction leads to the formation of this compound, which can be purified using various techniques, such as recrystallization.

Scientific Research Applications

2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as an antibacterial agent. In agriculture, this compound has been examined for its ability to control plant diseases caused by fungi. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

AYETVAZPPAPIGW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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